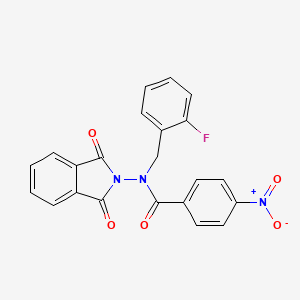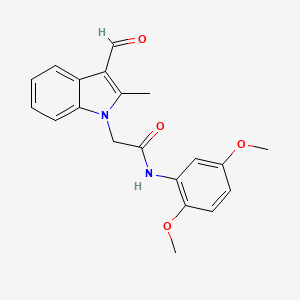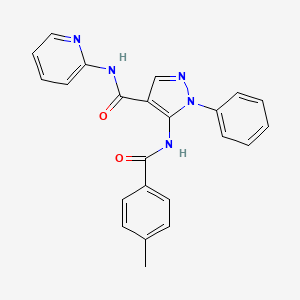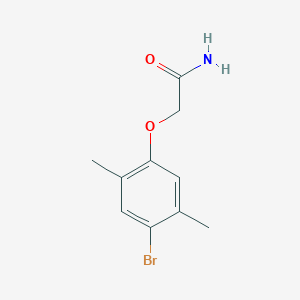![molecular formula C23H21NO3 B3603383 N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B3603383.png)
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(2-PHENYLETHYL)BENZAMIDE
描述
N-[(2H-13-Benzodioxol-5-yl)methyl]-2-(2-phenylethyl)benzamide is an organic compound that features a benzodioxole ring and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-13-Benzodioxol-5-yl)methyl]-2-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Benzyl Group: The benzodioxole ring is then alkylated with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the reaction of the benzodioxole derivative with 2-(2-phenylethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[(2H-13-Benzodioxol-5-yl)methyl]-2-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
N-[(2H-13-Benzodioxol-5-yl)methyl]-2-(2-phenylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of N-[(2H-13-Benzodioxol-5-yl)methyl]-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression.
Receptor Binding: It may bind to certain receptors, modulating their activity and affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the amine group and overall structure.
1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Contains a similar benzodioxole ring but with different substituents and selenium atoms.
Uniqueness
N-[(2H-13-Benzodioxol-5-yl)methyl]-2-(2-phenylethyl)benzamide is unique due to its specific combination of benzodioxole and benzamide moieties, which confer distinct chemical and biological properties not found in other similar compounds.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-23(24-15-18-11-13-21-22(14-18)27-16-26-21)20-9-5-4-8-19(20)12-10-17-6-2-1-3-7-17/h1-9,11,13-14H,10,12,15-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRXMDSQAHUVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-ethylglycinamide](/img/structure/B3603309.png)

![N-[4-bromo-2-(propan-2-yl)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3603317.png)
![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B3603321.png)

![4-({2-[(2-propylpentanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3603335.png)

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B3603358.png)
![4-[(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]benzaldehyde](/img/structure/B3603360.png)

![methyl 5-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B3603378.png)
![N-((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3603389.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]nicotinamide](/img/structure/B3603397.png)
